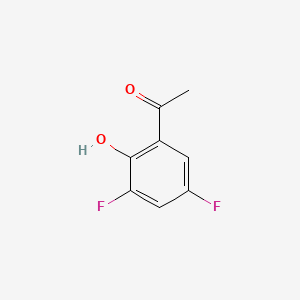

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Description

The exact mass of the compound 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDJUVXLLXTCFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371738 | |

| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140675-42-9 | |

| Record name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Difluoro-2'-hydroxyacetophenone 98% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (CAS: 140675-42-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, synthesis, potential biological activities, and spectral characterization.

Chemical Identity and Physicochemical Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known by synonyms such as 3',5'-Difluoro-2'-hydroxyacetophenone and 2-Acetyl-4,6-difluorophenol, is a solid, typically appearing as a white to yellow-brown crystalline powder. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 140675-42-9 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][3] |

| Molecular Weight | 172.13 g/mol | [3] |

| Physical Form | White to Yellow to Yellow-brown Solid | |

| Purity | ≥97% to 98% | |

| Storage Temperature | Room Temperature (often under nitrogen) |

Synthesis

The primary route for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 2,4-difluorophenyl acetate.[4] This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.[5][6][7][8]

Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 2,4-difluorophenol.

Caption: Synthesis of the target compound via esterification and Fries rearrangement.

Experimental Protocol: Fries Rearrangement of 2,4-Difluorophenyl Acetate

This protocol is adapted from a general procedure for the synthesis of 1-(3,5-difluoro-2-hydroxyphenyl)ethanone.[4]

Materials:

-

2,4-Difluorophenyl acetate

-

Aluminum trichloride (AlCl₃)

-

Toluene

-

Ice water

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of 2,4-difluorophenyl acetate (2 g, 11.6 mmol) and aluminum trichloride (2.8 g) is heated under an argon atmosphere at 150 °C for 30 minutes.[4]

-

After the reaction is complete, the mixture is cooled to room temperature.[4]

-

Ice water is cautiously added, followed by the dropwise addition of 1N aqueous hydrochloric acid.[4]

-

The mixture is decanted in the presence of toluene.[4]

-

The organic phase is separated and washed sequentially with water and saturated aqueous sodium chloride solution.[4]

-

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the solid product (1.5 g).[4]

-

The product can be further purified by recrystallization from ethanol.[4]

Biological Activity and Potential Applications

While specific biological activities for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone are not extensively documented in publicly available literature, the broader class of hydroxyacetophenone derivatives has garnered significant attention in medicinal chemistry.

These compounds are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[9] The presence of fluorine substituents can modulate biological activity, making such compounds valuable in drug design.[9] Derivatives of hydroxyacetophenones have been investigated for their potential as enzyme inhibitors, targeting enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.

The structural motif of 2'-hydroxyacetophenone is a key building block for various biologically active molecules. For instance, it is used in the synthesis of chalcones with potent antioxidant activity.

Spectral Data

The following spectral data has been reported for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone:

| Data Type | Observed Peaks/Signals | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 12.00 (m, 1H), 7.25 (m, 1H), 7.10 (m, 1H), 2.65 (s, 3H) | [4] |

| Infrared (IR) | 1651 cm⁻¹ | [4] |

Note: Further spectral analysis, including ¹³C NMR and mass spectrometry, would be beneficial for a complete characterization of the compound.

Safety Information

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a valuable fluorinated building block in organic synthesis with potential applications in drug discovery. Its synthesis via the Fries rearrangement is a well-established method. While its specific biological profile is yet to be fully elucidated, the broader class of hydroxyacetophenones demonstrates a range of interesting pharmacological activities, suggesting that this compound warrants further investigation by researchers in the field.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone|lookchem [lookchem.com]

- 2. 1-(3,5-difluoro-2-hydroxyphenyl)ethanone - CAS:140675-42-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. 3',5'-DIFLUORO-2'-HYDROXYACETOPHENONE | 140675-42-9 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. chemimpex.com [chemimpex.com]

physical and chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a halogenated aromatic ketone, presents a scaffold of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available database information. Due to the scarcity of published experimental data for this specific compound, this document also presents generalized experimental protocols for its synthesis and purification based on standard organic chemistry methodologies. Furthermore, this guide highlights the absence of publicly available spectral data and biological activity studies, underscoring an opportunity for further research into this molecule.

Chemical and Physical Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a solid at room temperature, appearing as a white to yellow or yellow-brown solid.[1] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physical Properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3,5-difluoro-2-hydroxyphenyl)ethanone | [1][2] |

| Synonyms | 3',5'-Difluoro-2'-hydroxyacetophenone, 2-Acetyl-4,6-difluorophenol | [2][3] |

| CAS Number | 140675-42-9 | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₂ | [2][3] |

| Molecular Weight | 172.13 g/mol | [2][3] |

| Physical Form | White to Yellow to Yellow-brown Solid | [1] |

| Melting Point | 53-55 °C | [3] |

| Boiling Point | 220.8 °C at 760 mmHg | [3] |

| Flash Point | 87.3 °C | [3] |

| Density | 1.346 g/cm³ | [3] |

| InChI Key | MCDJUVXLLXTCFP-UHFFFAOYSA-N | [1][2] |

| SMILES | CC(=O)C1=CC(=CC(=C1O)F)F | [2] |

| Storage | Sealed in dry, Room Temperature | [1][3] |

Experimental Protocols

Hypothetical Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of hydroxyacetophenones is the Fries rearrangement of a phenyl acetate or direct Friedel-Crafts acylation of a phenol. The following is a hypothetical protocol for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Reaction Scheme:

Figure 1: Hypothetical workflow for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Materials:

-

2,4-Difluorophenol

-

Acetyl chloride or acetic anhydride

-

A Lewis acid catalyst (e.g., aluminum chloride)

-

An appropriate solvent (e.g., dichloromethane or nitrobenzene)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Solvents for chromatography (e.g., hexane and ethyl acetate)

Procedure:

-

To a solution of 2,4-difluorophenol in a suitable anhydrous solvent, add the Lewis acid catalyst portion-wise at a reduced temperature (e.g., 0 °C).

-

Slowly add acetyl chloride or acetic anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by carefully pouring it over ice and hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

General Purification Protocol

The crude product can be purified by column chromatography followed by recrystallization.

Figure 2: A general workflow for the purification of the target compound.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent.

-

Load the solution onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Further purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Spectral Data

No specific, experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone were found in the searched databases. Researchers requiring this information will need to perform their own spectral analysis. For reference, spectral data for structurally related compounds such as 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone are available in databases like ChemicalBook.[4][5][6]

Biological Activity and Signaling Pathways

As of the latest search, there is no published literature detailing the biological activity or the mechanism of action of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

For illustrative purposes, a common signaling pathway that is often a target for small molecule inhibitors in drug discovery is the Mitogen-Activated Protein Kinase (MAPK) pathway. A molecule with a hydroxyacetophenone scaffold could potentially be developed into a kinase inhibitor. The diagram below represents a simplified version of the MAPK/ERK pathway, a hypothetical target for a novel small molecule inhibitor.

Figure 3: Simplified MAPK/ERK signaling pathway, illustrating a hypothetical point of intervention for a kinase inhibitor. This is a general representation and not based on experimental data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Safety Information

Safety data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone indicates that it is a warning-level hazard. The following hazard statements and precautionary statements are associated with this compound:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this chemical.

Conclusion

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a chemical compound with established physical properties but a notable lack of in-depth experimental research in the public domain. This guide has summarized the available data and provided a framework of generalized protocols for its synthesis and purification. The absence of spectral and biological data represents a clear gap in the scientific literature, inviting further investigation into the properties and potential applications of this molecule, particularly in the fields of medicinal chemistry and materials science.

References

- 1. rsc.org [rsc.org]

- 2. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]

- 6. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) IR Spectrum [m.chemicalbook.com]

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the chemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. It also presents generalized experimental workflows relevant to its synthesis and biological screening, designed to guide research and development activities.

Compound Identification and Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is an aromatic ketone and a fluorinated phenol derivative. Such compounds are of interest in medicinal chemistry as potential intermediates for the synthesis of more complex biologically active molecules. The presence of fluorine atoms can significantly alter physicochemical properties such as lipophilicity and metabolic stability, making it a valuable building block in drug discovery.

Below is a summary of the key molecular identifiers for this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |

| Molecular Weight | 172.13 g/mol | [4] |

| Alternate Names | 3',5'-Difluoro-2'-hydroxyacetophenone, 2-Acetyl-4,6-difluorophenol | [2] |

| CAS Number | 140675-42-9 | [1][2][4] |

Synthesis and Experimental Protocols

A logical workflow for a potential synthesis is outlined below. This process represents a standard approach for the acylation of a phenol, which would be a common method considered by synthetic chemists.

Biological Significance and Activity Screening

Currently, there is no specific information available in the public domain detailing the biological activity or associated signaling pathways for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. As a novel or under-researched compound, its potential biological effects would need to be determined through a systematic screening process.

For drug development professionals, the logical next step would be to subject the compound to a battery of assays to determine its biological profile. The following diagram illustrates a generalized workflow for the initial screening of a chemical compound to identify potential therapeutic applications.

References

- 1. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]

- 3. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

- 4. 1-(3,5-Difluoro-2-hydroxyphenyl)ethan-1-one | C8H6F2O2 | CID 2736976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of 2-acetyl-4,6-difluorophenol: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the structural elucidation of 2-acetyl-4,6-difluorophenol, a key intermediate in pharmaceutical and agrochemical research. The document details a plausible synthetic route via the Fries rearrangement and outlines the full suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for its characterization. Detailed experimental protocols, tabulated spectral data, and workflow diagrams are provided to serve as a robust reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

2-acetyl-4,6-difluorophenol is a substituted aromatic ketone with significant potential as a building block in the synthesis of complex organic molecules. The presence of a hydroxyl group, an acetyl moiety, and two fluorine atoms on the phenyl ring imparts unique electronic and steric properties, making it a valuable synthon. The precise characterization and confirmation of its structure are paramount for its application in targeted synthesis and for understanding its chemical reactivity. This guide presents a systematic approach to its structural verification, beginning with a proposed synthesis and followed by in-depth analysis using modern spectroscopic methods.

Synthesis via Fries Rearrangement

The synthesis of 2-acetyl-4,6-difluorophenol can be efficiently achieved through the Lewis acid-catalyzed Fries rearrangement of 3,5-difluorophenyl acetate. This reaction involves the intramolecular migration of the acetyl group from the phenolic ester to an ortho position on the aromatic ring.[1][2] The ortho-product is favored at higher temperatures, likely due to the formation of a stable bidentate complex with the Lewis acid catalyst.[1]

Synthesis Pathway

The two-step synthesis commences with the acetylation of 3,5-difluorophenol to form the ester precursor, followed by the Fries rearrangement to yield the target ortho-hydroxyaryl ketone.

Experimental Protocol: Synthesis of 2-acetyl-4,6-difluorophenol

Step 1: Synthesis of 3,5-Difluorophenyl acetate

-

To a solution of 3,5-difluorophenol (1.0 eq) in pyridine (2.0 eq) at 0 °C, slowly add acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Pour the mixture into ice-cold 2M HCl and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,5-difluorophenyl acetate.

Step 2: Fries Rearrangement to 2-acetyl-4,6-difluorophenol

-

To a solution of 3,5-difluorophenyl acetate (1.0 eq) in nitrobenzene, add anhydrous aluminum chloride (AlCl₃) (1.5 eq) portion-wise at 0 °C.

-

Heat the reaction mixture to 160 °C and maintain for 3-4 hours.[1]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-acetyl-4,6-difluorophenol.

Spectroscopic Structure Elucidation

The definitive structure of the synthesized compound is established through a combination of NMR, IR, and MS techniques. The logical workflow for this process is outlined below.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of the compound.

Experimental Protocol:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Ionization Energy: 70 eV.

-

Sample Introduction: Direct insertion probe or via Gas Chromatography (GC).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

Predicted Data: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular formula C₈H₆F₂O₂.

| m/z (Predicted) | Relative Intensity (%) | Assignment |

| 172 | 80 | [M]⁺ (Molecular Ion) |

| 157 | 100 | [M - CH₃]⁺ |

| 129 | 45 | [M - CH₃CO]⁺ |

| 101 | 20 | [C₆H₂F₂O]⁺ |

| 43 | 60 | [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: KBr pellet or as a thin film on NaCl plates.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Predicted Data: The IR spectrum will confirm the presence of hydroxyl, carbonyl, and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H Stretch (intramolecular H-bonding) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1645 | Strong | C=O Stretch (Acetyl, H-bonded) |

| 1620, 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1250 - 1150 | Strong | C-F Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the precise location of substituents. The presence of fluorine atoms induces characteristic splitting patterns (H-F and C-F couplings) that are crucial for unambiguous assignment.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the compound dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

Spectrometer: 400 MHz or higher field instrument.

-

Experiments: ¹H NMR, ¹³C NMR, and DEPT-135.

Predicted ¹H NMR Data: The ¹H NMR spectrum will show signals for the phenolic proton, two aromatic protons, and the acetyl methyl protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |

| 12.5 | s (broad) | - | -OH (H-bonded) |

| 7.15 | dd | J(H-F) ≈ 9.0, J(H-H) ≈ 2.5 | H-5 |

| 6.70 | dd | J(H-F) ≈ 11.0, J(H-H) ≈ 2.5 | H-3 |

| 2.60 | s | - | -CH₃ |

Predicted ¹³C NMR Data: The ¹³C NMR spectrum will display eight distinct signals. Carbons directly attached to fluorine will appear as doublets with large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller, multi-bond couplings.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity (from C-F Coupling) | Coupling Constant (J) Hz (Predicted) | Assignment |

| 203.0 | t | ⁴JCF ≈ 4 | C=O |

| 163.0 | dd | ¹JCF ≈ 250, ²JCF ≈ 15 | C-4 |

| 160.5 | dd | ¹JCF ≈ 245, ²JCF ≈ 15 | C-6 |

| 158.0 | dd | ²JCF ≈ 12, ⁴JCF ≈ 3 | C-2 |

| 112.0 | d | ²JCF ≈ 25 | C-1 |

| 109.0 | dd | ²JCF ≈ 22, ⁴JCF ≈ 4 | C-5 |

| 98.5 | d | ²JCF ≈ 28 | C-3 |

| 26.5 | s | - | -CH₃ |

Logic of Spectral Interpretation

The combined data from these spectroscopic techniques allows for the conclusive determination of the structure.

Conclusion

The structure of 2-acetyl-4,6-difluorophenol, synthesized via a Fries rearrangement of 3,5-difluorophenyl acetate, can be unequivocally confirmed through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The molecular formula and key functional groups are readily identified, while detailed 1D NMR analysis, particularly the interpretation of proton-fluorine and carbon-fluorine coupling constants, provides definitive evidence for the substitution pattern on the aromatic ring. The methodologies and data presented in this guide serve as a comprehensive resource for the synthesis and characterization of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. The information is curated for professionals in chemical research and drug development, with a focus on experimental protocols and data presentation.

Chemical and Physical Properties

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 3',5'-difluoro-2'-hydroxyacetophenone, is a substituted aromatic ketone. Its chemical and physical properties are summarized below.

| Property | Value |

| IUPAC Name | 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone |

| CAS Number | 140675-42-9 |

| Molecular Formula | C₈H₆F₂O₂ |

| Molecular Weight | 172.13 g/mol |

| Appearance | White to yellow-brown solid |

| SMILES | CC(=O)C1=C(C(=CC(=C1)F)F)O |

| InChI | InChI=1S/C8H6F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 |

| InChIKey | MCDJUVXLLXTCFP-UHFFFAOYSA-N |

| Storage Temperature | Room Temperature |

Synthesis

A likely and established method for the synthesis of 2'-hydroxyacetophenones is the Fries rearrangement of the corresponding phenyl acetate. For 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, the precursor would be 2,4-difluorophenyl acetate.

Proposed Synthetic Pathway

Experimental Protocol: Fries Rearrangement

This protocol is adapted from established procedures for the synthesis of similar hydroxyacetophenones.

Materials:

-

2,4-Difluorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 5% aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluorophenyl acetate (1 equivalent).

-

Add anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath to 0°C.

-

Carefully and portion-wise, add anhydrous aluminum chloride (1.2 equivalents).

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0°C and slowly quench by adding 5% HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the methyl protons (-COCH₃) is expected around δ 2.5-2.7 ppm.

-

The aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm, showing coupling to the fluorine atoms.

-

A broad singlet for the hydroxyl proton (-OH) is anticipated at a downfield chemical shift (δ > 10 ppm), which may vary with concentration and solvent.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) signal is expected around δ 200-205 ppm.

-

The methyl carbon (-CH₃) should appear at approximately δ 25-30 ppm.

-

Aromatic carbons will resonate in the δ 100-160 ppm region. Carbons directly bonded to fluorine will show large C-F coupling constants.

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.

-

Mass Spectrometry (MS)

The fragmentation pattern upon electron ionization would likely involve the loss of a methyl group (M-15) to form a stable acylium ion, and potentially the loss of a CO group (M-28).

Predicted Mass-to-Charge Ratios (m/z) for Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 173.04086 |

| [M+Na]⁺ | 195.02280 |

| [M-H]⁻ | 171.02630 |

| [M]⁺ | 172.03303 |

| [M]⁻ | 172.03413 |

Infrared (IR) Spectroscopy

-

A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A strong, sharp peak around 1640-1680 cm⁻¹ for the C=O stretching of the ketone.

-

C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

-

C-H stretching and aromatic C=C bending vibrations will also be present in their characteristic regions.

Potential Biological Activity and Applications

While no specific biological activities have been reported for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, related substituted hydroxyphenyl ethanones and other fluorinated aromatic compounds have demonstrated a range of biological effects.

Antimicrobial and Antifungal Potential

Many phenolic compounds and their derivatives are known to possess antimicrobial properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of a molecule, potentially increasing its cell permeability and overall efficacy. It is plausible that this compound could exhibit activity against various bacterial and fungal strains.

Cytotoxicity and Anticancer Research

Certain substituted acetophenones have been investigated for their cytotoxic effects against cancer cell lines. The mechanism of action for such compounds can be diverse, but may involve the induction of apoptosis or the inhibition of key cellular pathways.

Hypothetical Mechanism of Action: Kinase Inhibition

Many small molecule kinase inhibitors feature a heterocyclic or aromatic core with hydrogen bonding donors and acceptors, similar to the structure of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. A hypothetical interaction with the ATP-binding pocket of a protein kinase is depicted below.

Conclusion

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a readily synthesizable compound with potential for further investigation in medicinal chemistry and drug development. While specific experimental data on its biological activity and detailed spectroscopic characterization are limited in the current literature, this guide provides a solid foundation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate its properties and potential applications.

An In-depth Technical Guide on the Solubility of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. Given the critical role of solubility in drug discovery and development, this document outlines the theoretical importance of solubility, presents available qualitative data, and details standardized experimental protocols for its quantitative determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development.[1] For a drug to be absorbed and exert its therapeutic effect, it must first be in a dissolved state at the site of absorption.[2] Poor aqueous solubility is a major challenge in drug discovery, often leading to low bioavailability, variable therapeutic outcomes, and difficulties in formulation development.[3][4] Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvents are essential during the early stages of research and development to guide lead optimization and formulation strategies.[3][5]

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone serves as a significant building block in the synthesis of various pharmaceutical agents. Its solubility in organic solvents is a crucial factor for its purification, reaction kinetics, and the formulation of subsequent active pharmaceutical ingredients (APIs).

Solubility Profile of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

Currently, specific quantitative solubility data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in a range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a substituted acetophenone with polar hydroxyl and fluorine groups—a qualitative assessment of its likely solubility can be made. The presence of the hydroxyl group suggests potential for hydrogen bonding, which would favor solubility in polar protic solvents.

For drug development purposes, it is imperative to experimentally determine the precise solubility in relevant solvent systems. The following table provides a general guideline for the expected solubility and should be confirmed through empirical testing.

| Solvent | Chemical Class | Expected Qualitative Solubility | Rationale for Estimation |

| Methanol | Polar Protic | Soluble | The hydroxyl group of the compound can form hydrogen bonds with methanol. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Moderately Soluble to Soluble | The ketone group can act as a hydrogen bond acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a versatile solvent for many organic compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the compound may be too high for significant solubility in a nonpolar solvent like DCM. |

| Hexane | Nonpolar | Insoluble | The significant polarity imparted by the hydroxyl and difluoro-substituted phenyl ring makes it unlikely to dissolve in a nonpolar alkane. |

Note: This table is intended as a guideline. Experimental verification is essential for accurate solubility determination.

Experimental Protocols for Solubility Determination

To obtain reliable and quantitative solubility data, standardized experimental methods must be employed. The following sections detail the methodologies for the most common and robust techniques used in the pharmaceutical industry.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[6] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the substance.[7]

Principle: An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Detailed Protocol:

-

Preparation:

-

Accurately weigh an excess amount of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone into a glass vial or flask. An amount that is at least five times the estimated solubility is recommended.[8]

-

Add a precise volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7][8] It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial to avoid aspirating any solid particles.

-

Separate the liquid and solid phases by either centrifugation at a high speed or filtration through a fine (e.g., 0.45 µm) syringe filter.[9]

-

-

Quantification:

-

Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method. A calibration curve prepared with known concentrations of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is used to determine the concentration of the saturated solution.[9]

-

The final solubility is reported in units such as mg/mL or mol/L.

-

Kinetic Solubility Determination: Nephelometry

Kinetic solubility is a high-throughput screening method used in early drug discovery to assess the solubility of compounds under non-equilibrium conditions.[10] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.[11] Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.[12]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted in the target solvent. The point at which the compound precipitates is detected by an increase in light scattering, measured by a nephelometer.

Detailed Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in 100% DMSO (e.g., 10 mM).

-

Dispense the target organic solvent into the wells of a microtiter plate.

-

-

Serial Dilution and Measurement:

-

Add a small volume of the DMSO stock solution to the first well and mix thoroughly.

-

Perform a serial dilution across the plate to create a range of concentrations.

-

Place the microtiter plate in a nephelometer and measure the light scattering at each concentration.[10]

-

-

Data Analysis:

-

Plot the light scattering intensity against the compound concentration.

-

The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

-

Visualization of Methodologies and Logical Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for solubility determination and the logical relationship of solubility within the drug development process.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. books.rsc.org [books.rsc.org]

- 3. pharmatutor.org [pharmatutor.org]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

An In-depth Technical Guide to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a fluorinated aromatic ketone with potential applications in pharmaceutical research and drug development. This document details the physicochemical properties, commercial availability, and plausible synthetic routes for this compound. A significant focus is placed on its potential as an inhibitor of Transforming Growth Factor-β-activated Kinase 1 (TAK1), a key signaling protein in inflammatory and oncogenic pathways. This guide includes detailed, adaptable experimental protocols for both the synthesis of the compound and for conducting in vitro kinase assays to evaluate its biological activity. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4,6-difluorophenol, is a substituted acetophenone that has garnered interest within the scientific community due to its unique structural features. The presence of two fluorine atoms on the phenyl ring can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. These characteristics make it an attractive scaffold for the design of novel therapeutic agents.

One of the most promising avenues of investigation for this compound is its potential role as an inhibitor of Transforming Growth Factor-β-activated Kinase 1 (TAK1). TAK1 is a mitogen-activated protein kinase kinase kinase (MAP3K) that plays a crucial role in the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of the TAK1 signaling pathway is implicated in a variety of diseases, including inflammatory disorders and cancer. As such, the development of potent and selective TAK1 inhibitors is an area of active research in modern drug discovery. This guide will explore the potential of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in this context.

Commercial Availability

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is readily available from several commercial suppliers. The following table summarizes the offerings from prominent vendors, providing researchers with the necessary information to procure this compound for their studies.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Thermo Scientific (Fisher Scientific) | BTB04131DA, BTB04131EA | Not specified | 1 g, 10 g |

| Sigma-Aldrich | SY3H3D67C224 | 98% | 250 mg, 1 g, 5 g |

| NanoAxis LLC | Not specified | Not specified | 1 g |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is essential for its application in research and development. The table below provides a summary of its key properties.

| Property | Value | Reference(s) |

| CAS Number | 140675-42-9 | [1][2] |

| Molecular Formula | C₈H₆F₂O₂ | [1][2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Appearance | White to Yellow to Yellow-brown Solid | [1] |

| Melting Point | 53-55 °C | |

| Purity | ≥98% | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis and Experimental Protocols

Proposed Synthesis via Fries Rearrangement

The Fries rearrangement involves the isomerization of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. The reaction typically yields a mixture of ortho and para isomers. In the case of 2,4-difluorophenyl acetate, the desired product is the ortho-acetylated compound.

Caption: Proposed two-step synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Detailed Experimental Protocol (Predicted)

The following is a predicted experimental protocol for the synthesis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone based on general procedures for the Fries rearrangement. Researchers should optimize these conditions for their specific setup.

Step 1: Synthesis of 2,4-Difluorophenyl Acetate

-

To a stirred solution of 2,4-difluorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a base such as pyridine or triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-difluorophenyl acetate.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Fries Rearrangement to 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq).

-

Add a high-boiling inert solvent such as nitrobenzene or 1,2-dichloroethane.

-

Slowly add 2,4-difluorophenyl acetate (1.0 eq) to the stirred suspension.

-

Heat the reaction mixture to a temperature between 120-160 °C. The reaction temperature can influence the ratio of ortho to para isomers, with higher temperatures generally favoring the ortho product.

-

Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of ortho and para isomers. These can be separated by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The ortho isomer, 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, is generally more volatile and can sometimes be separated by steam distillation due to intramolecular hydrogen bonding.

Potential Biological Applications: TAK1 Inhibition

As previously mentioned, a key potential application for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is as an inhibitor of TAK1. The TAK1 signaling pathway is a critical mediator of inflammatory responses and cell survival.

Caption: Simplified TAK1 signaling pathway and the potential point of inhibition.

Experimental Protocol: In Vitro TAK1 Kinase Assay

To evaluate the inhibitory activity of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone against TAK1, a biochemical kinase assay can be performed. The following protocol is a general guideline and can be adapted based on the specific assay format (e.g., ADP-Glo™, LanthaScreen™).[3][4][5]

Materials:

-

Recombinant human TAK1/TAB1 enzyme complex

-

Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (dissolved in DMSO)

-

Positive control inhibitor (e.g., Takinib)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)

-

384-well white assay plates

Caption: General experimental workflow for an in vitro TAK1 kinase assay.

Procedure:

-

Compound Preparation: Prepare a serial dilution of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations (e.g., 100 µM to 1 nM).

-

Plate Setup:

-

To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (for control wells).

-

Add 2 µL of the TAK1/TAB1 enzyme solution (the optimal concentration should be predetermined by an enzyme titration experiment).

-

-

Initiate Kinase Reaction:

-

Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration should ideally be at or near the Km value for TAK1 to ensure sensitivity to ATP-competitive inhibitors.

-

Add 2 µL of the substrate/ATP mixture to each well to start the reaction.

-

-

Incubation: Incubate the plate at room temperature or 30 °C for a specified period (e.g., 60 minutes).

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay.

-

Add 5 µL of the ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.

-

Add 10 µL of the Kinase Detection Reagent and incubate for another 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a commercially available compound with significant potential for use in drug discovery and development, particularly as a scaffold for the design of TAK1 inhibitors. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route with a detailed (though predicted) experimental protocol, and a robust protocol for evaluating its biological activity. The information and methodologies presented herein are intended to empower researchers to further investigate the therapeutic potential of this and related compounds. Future work should focus on the experimental validation of the proposed synthesis and the systematic evaluation of its biological activity against a panel of kinases to determine its potency and selectivity.

References

The Advent and Evolution of Difluorinated Hydroxyacetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the vast landscape of fluorinated compounds, difluorinated hydroxyacetophenones have emerged as a versatile scaffold of significant interest in drug discovery and development. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activities of this important class of compounds.

Discovery and Historical Context

The journey of difluorinated hydroxyacetophenones is intrinsically linked to the broader history of organofluorine chemistry, which traces its origins back to the 19th century. However, the systematic exploration of fluorinated organic compounds for pharmaceutical applications gained significant momentum in the mid-20th century. The discovery of the profound impact of fluorine substitution on the biological activity of steroids, such as the development of fludrocortisone in 1954, marked a turning point, ushering in an era of "fluorine pharma."

While a singular "discovery" of difluorinated hydroxyacetophenones is difficult to pinpoint to a single event, their emergence is a result of the logical progression of medicinal chemistry principles. The acetophenone core is a common motif in natural products and synthetic drugs, and the addition of hydroxyl and difluoro groups offers a rich chemical space for modification and optimization. Early methods for the synthesis of fluorinated aromatic compounds, such as the Schiemann reaction, paved the way for the preparation of fluorinated building blocks. The development and refinement of electrophilic aromatic substitution reactions, particularly the Friedel-Crafts acylation, provided a direct route to acetophenones.

One of the earliest and most common methods for the synthesis of hydroxyacetophenones is the Fries rearrangement of phenyl acetates. For the introduction of fluorine atoms, early approaches often involved the use of harsh fluorinating agents. However, the development of milder and more selective fluorination reagents has greatly facilitated the synthesis of a wide array of difluorinated hydroxyacetophenones. A notable advancement in the synthesis of specific isomers, such as 2'-fluoro-4'-hydroxyacetophenone, involves the nucleophilic aromatic substitution of a more readily available precursor like 2',4'-difluoroacetophenone[1].

Synthetic Methodologies

The synthesis of difluorinated hydroxyacetophenones can be broadly categorized into two main strategies: introduction of the acetyl group onto a pre-fluorinated phenol or modification of a pre-existing fluorinated acetophenone.

Friedel-Crafts Acylation

A primary method for the synthesis of acetophenones is the Friedel-Crafts acylation of a corresponding difluorophenol. This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The regioselectivity of the acylation is directed by the activating and directing effects of the hydroxyl and fluorine substituents on the aromatic ring.

Fries Rearrangement

The Fries rearrangement is another classical method for synthesizing hydroxyacetophenones. In this reaction, a phenyl acetate derivative is treated with a Lewis acid to induce an intramolecular acyl migration to the ortho and para positions of the aromatic ring. The synthesis of a difluorinated phenyl acetate followed by a Fries rearrangement can provide access to specific isomers of difluorinated hydroxyacetophenones.

Nucleophilic Aromatic Substitution

For certain isomers, a more practical approach involves the selective nucleophilic aromatic substitution (SNAr) of a more readily available starting material. For instance, the synthesis of 2'-fluoro-4'-hydroxyacetophenone can be efficiently achieved by the selective hydrolysis of one of the fluorine atoms in 2',4'-difluoroacetophenone under basic conditions[1]. The greater activation of the fluorine atom at the 4-position by the para-acetyl group facilitates its displacement by a hydroxide ion.

Quantitative Biological Data

Difluorinated hydroxyacetophenones and their derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The following tables summarize some of the available quantitative data.

| Compound | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| 5-Bromo-2-hydroxy-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 11.9 ± 0.010 | [2] |

| 2-Hydroxy-5-methyl-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 8.2 ± 0.015 | [2] |

| 5-Chloro-2-hydroxy-3-nitroacetophenone | α-Glucosidase | Enzyme Inhibition | 27.2 ± 0.195 | [2] |

| Acarbose (Reference) | α-Glucosidase | Enzyme Inhibition | 6.4 ± 0.134 | [2] |

Note: Data for directly difluorinated hydroxyacetophenones is limited in the readily available literature. The table presents data for structurally related halogenated and nitrated hydroxyacetophenones to provide context for their potential as enzyme inhibitors.

Experimental Protocols

General Synthesis of 2'-Fluoro-4'-hydroxyacetophenone from 2',4'-Difluoroacetophenone[1]

Materials:

-

2',4'-Difluoroacetophenone

-

Sodium hydroxide (NaOH)

-

Calcium hydroxide (Ca(OH)₂)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 2',4'-difluoroacetophenone (1.0 eq), sodium hydroxide (1.1 eq), and calcium hydroxide (0.5 eq) in water is heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature and acidified with concentrated HCl.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to afford 2'-fluoro-4'-hydroxyacetophenone.

General Protocol for MTT Assay to Determine Cytotoxicity

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microtiter plates

-

Test compound (difluorinated hydroxyacetophenone derivative)

Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.

-

The medium containing MTT is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

General Protocol for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Test compound (difluorinated hydroxyacetophenone derivative)

-

Positive control antibiotic

-

Resazurin or other viability indicator (optional)

Procedure:

-

A serial dilution of the test compound is prepared in the growth medium in a 96-well plate.

-

A standardized inoculum of the microorganism is prepared and added to each well.

-

Positive (no compound) and negative (no microorganism) controls are included.

-

The plate is incubated under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance or by using a viability indicator.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by difluorinated hydroxyacetophenones are still an active area of research, the broader class of fluorinated compounds and acetophenone derivatives has been shown to interact with various cellular signaling cascades. For example, fluoride ions have been reported to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway[3]. The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of difluorinated hydroxyacetophenones.

Conclusion

Difluorinated hydroxyacetophenones represent a promising class of compounds with significant potential in drug discovery. Their synthesis, while rooted in classical organic reactions, continues to evolve with the development of more efficient and selective methods. Although comprehensive biological data for a wide range of isomers is still emerging, the available information suggests that these compounds are worthy of further investigation as antimicrobial, anticancer, and enzyme-inhibiting agents. The detailed protocols and background information provided in this guide are intended to serve as a valuable resource for researchers in this exciting and rapidly developing field. Further exploration of their mechanisms of action and the elucidation of specific signaling pathways they modulate will be crucial in unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoride stimulates the MAPK pathway to regulate endoplasmic reticulum stress and heat shock proteins to induce duodenal toxicity in chickens - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Computational Analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is a substituted aromatic ketone with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a hydroxyl group can significantly influence its electronic structure, reactivity, and intermolecular interactions. Theoretical computational studies are indispensable for elucidating these properties at a molecular level, providing insights that can guide experimental work and drug design.

This whitepaper outlines a robust computational workflow for the comprehensive theoretical characterization of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone. The methodologies detailed are grounded in Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying molecular systems. The subsequent sections provide detailed protocols, hypothetical data presented in a structured format, and visualizations to illustrate the computational workflow and molecular structure.

Theoretical Protocols and Computational Methodology

The following protocols describe a standard computational approach for the structural, vibrational, and electronic analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves determining the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure: The molecular structure of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is drawn using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Quantum Chemical Optimization: The pre-optimized structure is then fully optimized using Density Functional Theory (DFT). A common and effective combination of functional and basis set for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometric and electronic properties.

-

Frequency Calculation: Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Analysis

Understanding the electronic landscape of the molecule is crucial for predicting its reactivity and interaction with other molecules.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized structure. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular interactions, such as hyperconjugation and intramolecular hydrogen bonding, which contribute to the stability of the molecule.

The overall computational workflow is depicted in the following diagram.

Caption: A flowchart illustrating the computational workflow.

Hypothetical Computational Data

The following tables summarize the kind of quantitative data that would be generated from the computational protocols described above.

Optimized Geometric Parameters (Hypothetical)

This table presents selected bond lengths and bond angles for the optimized geometry of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

| Parameter | Value (Å or °) | Parameter | Value (Å or °) |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C1-C2 | 1.395 | C6-C1-C2 | 118.5 |

| C2-O1 | 1.350 | C1-C2-O1 | 119.0 |

| C2-C3 | 1.400 | C2-C3-C4 | 120.5 |

| C3-H1 | 1.085 | C3-C4-F1 | 118.0 |

| C4-F1 | 1.355 | C4-C5-C6 | 121.0 |

| C1-C7 | 1.490 | C1-C7-O2 | 120.0 |

| C7=O2 | 1.220 | C1-C7-C8 | 118.0 |

| C7-C8 | 1.510 | H2-C8-H3 | 109.5 |

Note: Atom numbering corresponds to the molecular structure diagram.

Vibrational Frequencies (Hypothetical)

This table shows selected calculated vibrational frequencies and their corresponding assignments.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3550 | O-H stretch |

| 3080 | Aromatic C-H stretch |

| 1680 | C=O stretch |

| 1600 | Aromatic C=C stretch |

| 1350 | C-F stretch |

| 1250 | C-O stretch |

| 850 | Aromatic C-H out-of-plane bend |

Electronic Properties (Hypothetical)

This table summarizes key electronic properties derived from the calculations.

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 Debye |

Molecular Structure and Analysis Visualization

Visual representations are crucial for interpreting computational results. The following diagrams illustrate the molecular structure and the relationships between different analyses.

Caption: Molecular structure of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Caption: Relationship between core calculations and derived properties.

Conclusion

This whitepaper has outlined a comprehensive theoretical framework for the computational study of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone using DFT. While the presented data is hypothetical due to a lack of specific published studies, the detailed protocols and structured presentation provide a robust template for future research. Such computational analyses are invaluable for gaining a deeper understanding of the molecule's structural, vibrational, and electronic characteristics, which can accelerate its potential applications in drug discovery and materials science. It is recommended that future work focuses on performing these calculations to obtain concrete data and to correlate theoretical predictions with experimental findings.

Spectroscopic and Synthetic Overview of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, also known as 2-acetyl-4,6-difluorophenol, is a fluorinated aromatic ketone of interest in medicinal chemistry and organic synthesis. The presence of two fluorine atoms and a hydroxyl group on the phenyl ring imparts unique electronic properties and potential for various chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including potential pharmaceutical candidates. This technical guide provides a summary of available spectroscopic data, outlines a general synthetic approach, and details the experimental protocols for the characterization of this compound.

Spectroscopic Data

Precise, experimentally-derived spectroscopic data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone is not widely available in public databases. However, based on the known effects of its functional groups on spectroscopic measurements, the following characteristics can be predicted.

Mass Spectrometry

Predicted mass spectral data for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone (Molecular Formula: C₈H₆F₂O₂) is available. The predicted monoisotopic mass is 172.03358 Da.

Table 1: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 173.04086 |

| [M+Na]⁺ | 195.02280 |

| [M-H]⁻ | 171.02630 |

| [M+NH₄]⁺ | 190.06740 |

| [M+K]⁺ | 210.99674 |

| [M+H-H₂O]⁺ | 155.03084 |

| [M+HCOO]⁻ | 217.03178 |

| [M+CH₃COO]⁻ | 231.04743 |

Synthesis

A common route for the synthesis of hydroxylated acetophenones is the Fries rearrangement of a corresponding phenyl acetate. For 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone, a plausible synthetic pathway starts from 2,4-difluorophenol.

Synthetic Scheme

A general two-step synthesis involves the acetylation of 2,4-difluorophenol to form 2,4-difluorophenyl acetate, followed by a Fries rearrangement to yield the desired product.

Diagram 1: Synthetic Pathway

Caption: General synthetic pathway for 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Synthesis Protocol

Step 1: Acetylation of 2,4-Difluorophenol

-

To a solution of 2,4-difluorophenol in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride or acetic anhydride to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute acidic solution.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-difluorophenyl acetate.

Step 2: Fries Rearrangement

-

To a reaction vessel, add the 2,4-difluorophenyl acetate obtained from the previous step.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while keeping the temperature controlled.

-

Heat the reaction mixture to promote the rearrangement, with the optimal temperature determined by monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Expected signals would include a singlet for the methyl protons and multiplets for the aromatic protons, with splitting patterns influenced by fluorine-proton couplings. The hydroxyl proton may appear as a broad singlet.

-